molecular formula C5H11NO B146073 3-Hydroxypiperidine CAS No. 6859-99-0

3-Hydroxypiperidine

Cat. No.: B146073
CAS No.: 6859-99-0
M. Wt: 101.15 g/mol
InChI Key: BIWOSRSKDCZIFM-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine and is known for its significant role in the synthesis of various pharmaceuticals and bioactive molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

3-Hydroxypiperidine, also known as Piperidin-3-ol, is a key pharmaceutical intermediate . It is used in the synthesis of Imbruvica, a drug used in lymphoma therapy . Imbruvica targets Bruton’s tyrosine kinase (BTK), a crucial player in B-cell development . Therefore, the primary target of this compound, through its role in Imbruvica, is BTK .

Mode of Action

Its derivative, imbruvica, works by irreversibly binding to btk, inhibiting its activity . This inhibition disrupts B-cell receptor signaling, leading to decreased survival and proliferation of malignant B-cells .

Biochemical Pathways

This compound is involved in the synthesis of various compounds . For instance, it can be used to synthesize 2-pyrrolidinone via oxidation with iodosylbenzene . It can also react with 4-bromoquinoline to produce 1-[2,8-bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol . These reactions indicate that this compound can participate in various biochemical pathways, contributing to the synthesis of a range of bioactive molecules.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Result of Action

Its role as a precursor in the synthesis of imbruvica suggests that it contributes to the therapeutic effects of this drug . Imbruvica has been shown to effectively inhibit the growth and survival of malignant B-cells, leading to its use in lymphoma therapy .

Action Environment

It is known that the compound is stable under normal storage conditions (2-8°c)

Safety and Hazards

3-Hydroxypiperidine causes severe skin burns and eye damage . It may cause respiratory irritation . Pain and redness of eyes are common acute effects . Eye contact can result in corneal damage or blindness . Inhalation of the spray mist may produce severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath .

Future Directions

The 3-Hydroxypiperidine molecule is a known key building block for large-scale preparation of anticancer drug ibrutinib . The presented method offers straightforward access to optically pure (S)-3-Hydroxypiperidine .

Biochemical Analysis

Biochemical Properties

3-Hydroxypiperidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with carbonyl reductase enzymes, which catalyze the reduction of carbonyl compounds to their corresponding alcohols. For instance, an ®-specific carbonyl reductase from Candida parapsilosis has been identified to catalyze the asymmetric reduction of this compound, producing chiral intermediates used in pharmaceutical synthesis .

Additionally, this compound is involved in the synthesis of piperidine nucleoside analogs and substituted pyridines, highlighting its importance in medicinal chemistry . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of (S)-N-Boc-3-hydroxypiperidine, the compound acts as a chiral intermediate, influencing the activity of Bruton’s tyrosine kinase (BTK), a key enzyme in cell signaling pathways related to lymphoma therapy .

Moreover, this compound’s impact on cellular metabolism is evident in its role in the biocatalytic reduction processes, where it serves as a substrate for enzymes like ketoreductase and glucose dehydrogenase. These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, the compound binds to the active site of aldo-keto reductase (AKR) enzymes, facilitating the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine . This process is characterized by a classic ordered two-step catalytic mechanism, where the enzyme first binds to the substrate, followed by the reduction reaction facilitated by cofactor recycling through glucose dehydrogenase.

Molecular simulations have demonstrated the structural rationale for the enantioselectivity of AKR-43 toward N-Boc-3-piperidone, supporting the high specificity and efficiency of this biocatalytic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under optimal conditions, such as a temperature of 30°C and pH 7.5, for up to 16 hours . Prolonged exposure to suboptimal conditions can lead to degradation, affecting its efficacy in biochemical reactions.

Long-term effects on cellular function have been observed in in vitro studies, where the continuous presence of this compound can lead to sustained changes in enzyme activity and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, studies on the dosage effects of similar compounds have demonstrated threshold effects, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity .

In animal models, high doses of this compound can lead to hepatotoxicity and neurotoxic effects, emphasizing the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of nicotinate in microbial eukaryotes. In Aspergillus nidulans, the compound is converted through a series of enzymatic steps, resulting in the formation of metabolites such as this compound-2,6-dione and 5,6-dihydroxypiperidine-2-one . These pathways highlight the compound’s role in nitrogen and carbon metabolism.

The enzymes involved in these pathways include hydroxylases and dehydrogenases, which facilitate the conversion of this compound into various intermediates and end products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in water allows it to be readily absorbed and distributed in aqueous environments . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . These targeting signals ensure that this compound reaches the appropriate location within the cell to participate in metabolic and signaling pathways.

Properties

IUPAC Name

piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOSRSKDCZIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870212
Record name 3-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6859-99-0
Record name 3-Hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6859-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypiperidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62082
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Record name 3-Piperidinol
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Record name Piperidin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-hydroxypiperidine?

A1: this compound has the molecular formula C5H11NO and a molecular weight of 101.15 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have used NMR spectroscopy to determine the conformational equilibrium of 1-alkyl-3-hydroxypiperidines in different solvents. This technique helps analyze the preferred conformations of the molecule in various environments.

Q3: What are some synthetic approaches to access this compound derivatives?

A3: Several strategies exist to synthesize this compound derivatives:

  • Chiral Resolution: Racemic mixtures of this compound can be resolved using resolving agents like D-pyroglutamic acid or derivatives of D-tartaric acid.
  • Biocatalysis: Baker's yeast, ketoreductase enzymes, and microbial cells have been explored for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine. These methods offer environmentally friendly alternatives to traditional chemical synthesis.
  • Ring Expansion: Optically active 3-hydroxypiperidines can be obtained from pyrrolidinemethanol derivatives via a ring expansion reaction using trifluoroacetic anhydride.
  • Reductive Cleavage: N-Carboxymethyl this compound can undergo substitution at the C6 position via reductive cleavage of N,S-acetals, providing access to 2-substituted-5-hydroxypiperidines.
  • Diastereoselective Synthesis: Approaches involving radical cyclization reactions have been developed for the diastereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidine and 2,6-disubstituted this compound derivatives.

Q4: Are there chemoenzymatic approaches to synthesize enantiopure febrifugine, a natural product containing the this compound moiety?

A4: Yes, researchers have developed two complementary chemoenzymatic strategies to synthesize both enantiomers of febrifugine. These methods utilize previously established chemoenzymatic approaches to construct the this compound core and incorporate the quinazolone-containing side chain through an N-acyliminium ion-mediated coupling reaction.

Q5: Can you elaborate on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine?

A5: (S)-N-Boc-3-hydroxypiperidine, a crucial chiral intermediate for synthesizing pharmaceuticals like ibrutinib, can be produced through biocatalytic reduction. This process utilizes ketoreductase enzymes, often in conjunction with glucose dehydrogenase, to convert N-Boc-piperidin-3-one to the desired (S)-enantiomer. Optimization of this process using recombinant enzymes and suitable reaction conditions allows for high substrate concentrations, excellent enantiomeric excess (>99%), and minimal enzyme loading, demonstrating its commercial potential.

Q6: What is the significance of immobilized whole-cell compositions in the synthesis of (S)-N-t-butyloxycarbonyl-3-hydroxypiperidine?

A6: Immobilized whole-cell compositions, containing the necessary biocatalysts, offer several advantages for synthesizing (S)-N-t-butyloxycarbonyl-3-hydroxypiperidine. These benefits include reduced cost, simplified operation, and the crucial ability to recycle the catalysts, making this method highly attractive for industrial applications.

Q7: What are the key applications of this compound?

A7: this compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry. It represents a key structural motif in many bioactive compounds and natural products, including pharmaceuticals and agrochemicals.

Q8: How does the structure of this compound relate to its use in drug discovery?

A8: The this compound scaffold exhibits a privileged structure in medicinal chemistry. Its presence in various natural products with diverse biological activities makes it an attractive target for the development of new drugs. The presence of the hydroxyl group at the 3-position allows for further derivatization and fine-tuning of the molecule's pharmacological properties.

Q9: Can you provide specific examples of this compound derivatives with biological activity?

A9: Certainly!

  • (S)-N-Boc-3-hydroxypiperidine: This compound is a vital intermediate in synthesizing ibrutinib, a medication used to treat certain types of cancer.
  • Derivatives as NMDA Receptor Blockers: Specific this compound derivatives have shown potential as prodrugs for treating diseases associated with NMDA receptor dysfunction.
  • Piperlongumine Derivatives: Synthetic piperlongumine derivatives, incorporating the this compound moiety, exhibited inhibitory activity against aflatoxin B1 production, suggesting potential applications in controlling mycotoxins in agricultural products.

Q10: Can you provide details on the metabolism of N-ethyl-3-piperidyl benzilate, a compound containing the this compound moiety?

A10: Studies on the metabolic fate of N-ethyl-3-piperidyl benzilate (I) in rats revealed that it undergoes hydrolysis to form 3-piperidyl benzilate (II) and N-ethyl-3-hydroxypiperidine (III). Further metabolic transformations and excretion pathways are still under investigation.

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